molecular formula C5H5N3 B062083 2-Methyl-1H-imidazole-1-carbonitrile CAS No. 175351-38-9

2-Methyl-1H-imidazole-1-carbonitrile

Cat. No.: B062083
CAS No.: 175351-38-9
M. Wt: 107.11 g/mol
InChI Key: VTRGMFPXUFRLKC-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that features an imidazole ring with a methyl group at the 2-position and a cyano group at the 1-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

The safety information for 2-Methyl-1H-imidazole-1-carbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-1H-imidazole-1-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-imidazole-1-carbonitrile is unique due to the presence of both a methyl and a cyano group on the imidazole ring. This combination of functional groups enhances its reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

2-methylimidazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGMFPXUFRLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578043
Record name 2-Methyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175351-38-9
Record name 2-Methyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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